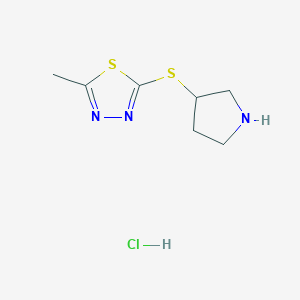
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride is a heterocyclic compound that contains a thiadiazole ring substituted with a pyrrolidin-3-ylsulfanyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Introduction of the Pyrrolidin-3-ylsulfanyl Group: The pyrrolidin-3-ylsulfanyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring or the pyrrolidin-3-ylsulfanyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiadiazole derivatives, hydrogenated pyrrolidine derivatives.
Substitution Products: Various substituted thiadiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole: The non-hydrochloride form of the compound.
5-(Pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole: Lacks the methyl group.
2-Methyl-1,3,4-thiadiazole: Lacks the pyrrolidin-3-ylsulfanyl group.
Uniqueness: 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride is unique due to the presence of both the methyl group and the pyrrolidin-3-ylsulfanyl group on the thiadiazole ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H12ClN3S2 |
|---|---|
Poids moléculaire |
237.8 g/mol |
Nom IUPAC |
2-methyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(11-5)12-6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H |
Clé InChI |
MZBAVHAJMXQSDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SC2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


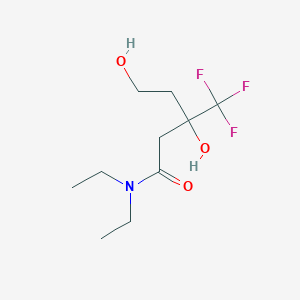

![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
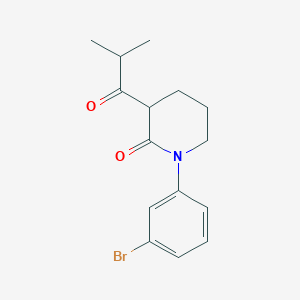
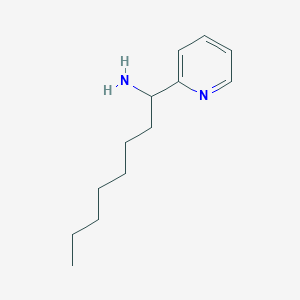
![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
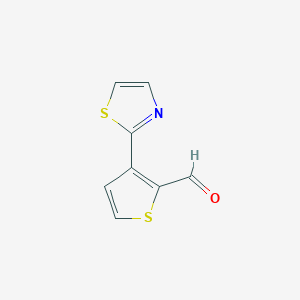
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
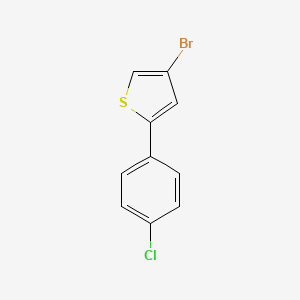
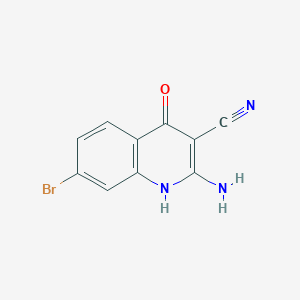


![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)
